Violaceol II tetraacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Violaceol II tetraacetate is synthesized through the acetylation of Violaceol II. The process involves the reaction of Violaceol II with acetic anhydride in the presence of a catalyst, typically pyridine . The reaction is carried out under controlled conditions to ensure complete acetylation, resulting in the formation of this compound .
Industrial Production Methods
The purified compound is then subjected to acetylation to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Violaceol II tetraacetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of acetoxy groups.
Substitution: Substituted derivatives where acetoxy groups are replaced by other functional groups.
Scientific Research Applications
Violaceol II tetraacetate has several scientific research applications:
Mechanism of Action
Violaceol II tetraacetate exerts its effects primarily through the inhibition of actin polymerization. It increases the calcium ion concentration inside cells, leading to F-actin aggregation and cell shape elongation . This mechanism is calcium-dependent and involves strong association with G-actin, inhibiting its polymerization in a dose-dependent manner .
Comparison with Similar Compounds
Similar Compounds
Violaceol I: Another secondary metabolite with similar antimicrobial properties.
Diorcinol: A compound with structural similarities and antimicrobial activity.
Quellenin: A newly discovered compound with anti-Saprolegnia activity.
Uniqueness
Violaceol II tetraacetate is unique due to its specific acetylation pattern, which enhances its biological activity and stability compared to its non-acetylated form . Its ability to inhibit actin polymerization and induce cell shape changes makes it a valuable compound for research in cell biology and potential therapeutic applications .
Properties
CAS No. |
81835-43-0 |
---|---|
Molecular Formula |
C22H22O9 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
[2-acetyloxy-3-(2,6-diacetyloxy-4-methylphenoxy)-5-methylphenyl] acetate |
InChI |
InChI=1S/C22H22O9/c1-11-8-18(28-14(4)24)22(19(9-11)29-15(5)25)31-20-10-12(2)7-17(27-13(3)23)21(20)30-16(6)26/h7-10H,1-6H3 |
InChI Key |
CNCIAMVWHDVGQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC2=C(C=C(C=C2OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
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